Solvat Brown BR
Overview
Description
Naphth(2’,3’:6,7)indolo(2,3-c)dinaphtho(2,3-a:2’,3’-i)carbazole-5,10,15,17,22,24-hexol, hexakis(hydrogen sulfate) (ester), hexasodium salt is a complex organic compound with a unique structure that includes multiple fused aromatic rings and sulfate ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve high temperatures and the use of strong acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Naphth(2’,3’:6,7)indolo(2,3-c)dinaphtho(2,3-a:2’,3’-i)carbazole-5,10,15,17,22,24-hexol, hexakis(hydrogen sulfate) (ester), hexasodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce hydroquinones, and substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Naphth(2’,3’:6,7)indolo(2,3-c)dinaphtho(2,3-a:2’,3’-i)carbazole-5,10,15,17,22,24-hexol, hexakis(hydrogen sulfate) (ester), hexasodium salt has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying aromaticity and electronic effects.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of Naphth(2’,3’:6,7)indolo(2,3-c)dinaphtho(2,3-a:2’,3’-i)carbazole-5,10,15,17,22,24-hexol, hexakis(hydrogen sulfate) (ester), hexasodium salt involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, its sulfate ester groups can interact with proteins and enzymes, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- Naphth(2’,3’:6,7)indolo(2,3-c)dinaphtho(2,3-a:2’,3’-i)carbazole-5,10,15,17,22,24-hexol, hexakis(hydrogen sulfate) (ester), potassium salt
- 16,23-Dihydrodinaphtho(2,3-a:2’,3’-i)naphth(2’,3’:6,7)indolo(2,3-c)carbazole-5,10,15,17,22,24-hexone
Uniqueness
Naphth(2’,3’:6,7)indolo(2,3-c)dinaphtho(2,3-a:2’,3’-i)carbazole-5,10,15,17,22,24-hexol, hexakis(hydrogen sulfate) (ester), hexasodium salt is unique due to its specific combination of aromatic rings and sulfate ester groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications in scientific research and industry .
Properties
IUPAC Name |
hexasodium;(7,14,27,33,40-pentasulfonatooxy-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1,3(16),4,6,8,10,12,14,17,19,21,23,25,27,29,31(44),32,34,36,38,40,42-docosaen-20-yl) sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H22N2O24S6.6Na/c45-69(46,47)63-37-17-7-1-3-9-19(17)39(65-71(51,52)53)29-25(37)15-13-23-27-28-24-14-16-26-30(40(66-72(54,55)56)20-10-4-2-8-18(20)38(26)64-70(48,49)50)34(24)44-36(28)32-31(35(27)43-33(23)29)41(67-73(57,58)59)21-11-5-6-12-22(21)42(32)68-74(60,61)62;;;;;;/h1-16H,(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;;;/q;6*+1/p-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHAWSVNAQKAAP-UHFFFAOYSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC4=C(C3=C2OS(=O)(=O)[O-])N=C5C4=C6C7=C(C8=C(C9=CC=CC=C9C(=C8C=C7)OS(=O)(=O)[O-])OS(=O)(=O)[O-])N=C6C1=C(C2=CC=CC=C2C(=C15)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H16N2Na6O24S6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901340450 | |
Record name | Naphth[2',3':6,7]indolo[2,3-c]dinaphtho[2,3-a:2',3'-i]carbazole-5,10,15,17,22,24-hexol, 5,10,15,17,22,24-hexakis(hydrogen sulfate), sodium salt (1:6) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901340450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1262.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23725-15-7 | |
Record name | C.I. 70801 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023725157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphth[2',3':6,7]indolo[2,3-c]dinaphtho[2,3-a:2',3'-i]carbazole-5,10,15,17,22,24-hexol, 5,10,15,17,22,24-hexakis(hydrogen sulfate), sodium salt (1:6) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Naphth[2',3':6,7]indolo[2,3-c]dinaphtho[2,3-a:2',3'-i]carbazole-5,10,15,17,22,24-hexol, 5,10,15,17,22,24-hexakis(hydrogen sulfate), sodium salt (1:6) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901340450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexasodium naphth[2',3':6,7]indolo[2,3-c]dinaphtho[2,3-a:2',3'-i]carbazole-5,10,15,17,22,24-hexyl hexasulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.659 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | C.I. 70801 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL2LMN9MDN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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